Foreword: The Emerging Significance of Trifluoromethylated Furans in Medicinal Chemistry
Foreword: The Emerging Significance of Trifluoromethylated Furans in Medicinal Chemistry
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde (CAS 2138064-47-6)
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design, with approximately 20-25% of all approved small-molecule pharmaceuticals containing at least one fluorine atom.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent due to its profound and predictable effects on a molecule's physicochemical and biological properties.[2][3] The CF₃ group can significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1][2]
When appended to a furan scaffold, a privileged heterocyclic motif in numerous natural products and synthetic drugs, the trifluoromethyl group imparts several advantageous characteristics.[1] The presence of a strong electron-withdrawing CF₃ group at the α-position (C5) of the furan ring markedly improves its stability, particularly under acidic conditions, a common challenge with many furan-containing compounds.[1] This enhanced stability, coupled with the versatile reactivity of the furan ring, makes trifluoromethylated furans highly valuable building blocks in the synthesis of novel therapeutics and agrochemicals.[1][4] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde.
Molecular Profile and Physicochemical Properties
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is a trifunctional heterocyclic compound featuring a furan core substituted with a bromine atom, a trifluoromethyl group, and a carbaldehyde moiety. This unique combination of functional groups suggests a rich and versatile chemical reactivity profile, making it a potentially valuable intermediate for organic synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 2138064-47-6 | - |
| Molecular Formula | C₆H₂BrF₃O₂ | PubChemLite[5] |
| Molecular Weight | 241.919 g/mol | PubChemLite[5] |
| Monoisotopic Mass | 241.91904 Da | PubChemLite[5] |
| Predicted XlogP | 2.4 | PubChemLite[5] |
| SMILES | C1=C(OC(=C1Br)C=O)C(F)(F)F | PubChemLite[5] |
| InChI | InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9,10)12-4(3)2-11/h1-2H | PubChemLite[5] |
| InChIKey | HIMNYMHXKFYMEM-UHFFFAOYSA-N | PubChemLite[5] |
Note: Most properties are predicted and should be confirmed experimentally.
The predicted XlogP of 2.4 suggests a moderate lipophilicity, a desirable trait for many drug candidates as it influences membrane permeability and overall pharmacokinetic behavior.[2] The presence of both a hydrogen bond acceptor (the aldehyde oxygen) and the potential for halogen bonding (with the bromine atom) provides opportunities for specific interactions with biological targets.
Synthesis and Spectroscopic Characterization
Caption: Proposed synthetic workflow for the target molecule.
Proposed Synthetic Protocol
This protocol is a hypothetical, multi-step synthesis based on established chemical transformations of furan derivatives.
Step 1: Trifluoromethylation of Furan-2-carbaldehyde
The direct introduction of a trifluoromethyl group onto the furan ring can be achieved via radical trifluoromethylation, which is often more efficient for electron-rich heterocycles than nucleophilic or electrophilic methods.[1]
-
Materials: Furan-2-carbaldehyde, a suitable CF₃ source (e.g., trifluoroacetic anhydride, Langlois' reagent), a radical initiator (e.g., benzoyl peroxide), and an appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of furan-2-carbaldehyde in acetonitrile, add the CF₃ source and the radical initiator.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent if necessary.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(trifluoromethyl)furan-2-carbaldehyde.
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Step 2: Bromination of 5-(Trifluoromethyl)furan-2-carbaldehyde
The bromination of the resulting intermediate would likely proceed at the C3 position due to the directing effects of the existing substituents.
-
Materials: 5-(Trifluoromethyl)furan-2-carbaldehyde, a brominating agent (e.g., N-Bromosuccinimide (NBS)), a radical initiator (optional, e.g., AIBN), and a solvent (e.g., carbon tetrachloride or acetonitrile).
-
Procedure:
-
Dissolve 5-(trifluoromethyl)furan-2-carbaldehyde in the chosen solvent in a flask protected from light.
-
Add NBS (and a catalytic amount of initiator if required) portion-wise to the solution at room temperature or slightly elevated temperature.
-
Stir the reaction mixture for the required duration, monitoring by TLC or GC-MS.
-
After completion, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product, 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde.
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Spectroscopic Characterization
The structure of the final compound would be confirmed using standard spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 9-10 ppm) and a singlet for the furan ring proton at the C4 position.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the furan ring carbons (with characteristic C-F couplings for the carbon bearing the CF₃ group), and the CF₃ carbon itself.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the CF₃ group.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
Reactivity and Synthetic Utility
The chemical behavior of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is dictated by its three key functional groups.
Caption: Key reactive sites and potential transformations.
Aldehyde Moiety
The aldehyde group is a versatile handle for a wide array of chemical transformations, including:
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
-
Wittig Reaction: Conversion to alkenes.
-
Reductive Amination: A crucial reaction in drug discovery for the synthesis of amines.[6]
-
Knoevenagel Condensation: Formation of α,β-unsaturated systems, often used in the synthesis of kinase inhibitors.[6]
-
Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.
The electron-withdrawing nature of both the bromo and trifluoromethyl substituents is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted furan-2-carbaldehyde.[7]
Carbon-Bromine Bond
The bromine atom at the C3 position serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the molecular diversity accessible from this intermediate. Key examples include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[6]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Furan Ring
While the furan ring itself can undergo electrophilic aromatic substitution, the presence of two strong electron-withdrawing groups (CHO and CF₃) will significantly deactivate the ring towards such reactions. Further substitution on the ring would likely require harsh conditions.
Applications in Drug Discovery and Development
Substituted furan-2-carbaldehydes are considered privileged scaffolds in medicinal chemistry, serving as precursors to compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[8] The introduction of a trifluoromethyl group can further enhance these activities and improve the overall drug-like properties of the resulting molecules.[4]
Caption: General workflow for utilizing the title compound in drug discovery.
Given the known bioactivities of related structures, 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is a promising starting material for the development of novel therapeutic agents, particularly in the following areas:
-
Antimicrobial Agents: Trifluoromethyl-substituted heterocycles have demonstrated significant antimicrobial efficacy against various pathogens, including fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus.[4][9] The aldehyde can be converted into thiosemicarbazones, a class of compounds known for potent antimicrobial effects.[8]
-
Anticancer Agents: Furan-2-carbaldehyde derivatives have been investigated as anticancer agents that can induce apoptosis and inhibit key signaling pathways in cancer cells.[8] The title compound can be used in Knoevenagel condensations to synthesize scaffolds for kinase inhibitors, a major class of targeted cancer therapies.[6]
-
Metabolic Disease and CNS Disorders: The furan scaffold is a versatile bioisostere for phenyl rings and is present in numerous pharmacologically active compounds.[6] The unique electronic and steric properties conferred by the trifluoromethyl and bromo substituents make this an attractive building block for exploring new chemical space in various therapeutic areas.
Safety, Handling, and Storage
As with all laboratory chemicals, 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.
-
Toxicity: While specific toxicity data is not available for this compound, related brominated and aldehydic compounds can be irritants to the skin, eyes, and respiratory tract.[10] Harmful if swallowed.[10]
Conclusion
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its trifecta of reactive sites—the aldehyde, the carbon-bromine bond, and the trifluoromethyl-activated furan ring—offers a powerful platform for the generation of diverse and complex molecular architectures. The incorporation of the trifluoromethyl group is anticipated to confer enhanced stability and favorable drug-like properties to its derivatives. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
References
-
Zagribelny, S. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC. Available at: [Link]
-
Pazenok, S., et al. (2023). TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. New Journal of Chemistry. Available at: [Link]
-
Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Pazenok, S., et al. (2023). TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
PubChemLite. 3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde. Available at: [Link]
-
Nfor, E. N., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available at: [Link]
-
PubChemLite. 3-bromo-5-methylfuran-2-carbaldehyde (C6H5BrO2). Available at: [Link]
-
D'Auria, M. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Available at: [Link]
-
PubChem. 3-Bromo-2-furaldehyde. Available at: [Link]
-
Ali, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Chem-Impex. 3-Bromo-2-furaldehyde. Available at: [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Infineon Technologies AG. (2021). Material Content Data Sheet. Available at: [Link]
- Google Patents. (2012). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
-
BuyersGuideChem. Supplier CAS No 764-47-6. Available at: [Link]
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde (C6H2BrF3O2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 3-Bromo-2-furaldehyde | C5H3BrO2 | CID 3367271 - PubChem [pubchem.ncbi.nlm.nih.gov]
